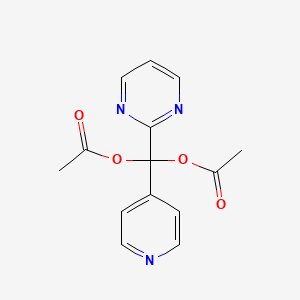
pyridin-4-yl(pyrimidin-2-yl)methylene diacetate
説明
Pyridin-4-yl(pyrimidin-2-yl)methylene diacetate, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPM is a derivative of pyridine and pyrimidine, which are both heterocyclic aromatic compounds commonly found in many biological systems. In
作用機序
The mechanism of action of pyridin-4-yl(pyrimidin-2-yl)methylene diacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. Additionally, this compound has been shown to inhibit the activity of the nuclear factor-kappaB (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in animal models. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
実験室実験の利点と制限
Pyridin-4-yl(pyrimidin-2-yl)methylene diacetate has several advantages as a research tool, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, this compound also has several limitations, including its limited solubility in water and its potential for off-target effects. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the study of pyridin-4-yl(pyrimidin-2-yl)methylene diacetate. One potential direction is to investigate the pharmacokinetic properties of this compound in vivo, including its bioavailability, distribution, metabolism, and excretion. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of this compound derivatives with improved solubility and selectivity could lead to the discovery of new drug candidates with enhanced efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate for various diseases. This compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities in vitro, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Despite its limitations, this compound has several advantages as a research tool, and its potential therapeutic applications warrant further investigation.
科学的研究の応用
Pyridin-4-yl(pyrimidin-2-yl)methylene diacetate has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases. This compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities in vitro. Additionally, this compound has been shown to inhibit the growth of human glioblastoma cells and induce apoptosis in breast cancer cells. Furthermore, this compound has been shown to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models.
特性
IUPAC Name |
(acetyloxy-pyridin-4-yl-pyrimidin-2-ylmethyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10(18)20-14(21-11(2)19,12-4-8-15-9-5-12)13-16-6-3-7-17-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJXRZMQIOKIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=NC=C1)(C2=NC=CC=N2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4682018.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4682026.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4682027.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B4682038.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)
![5-imino-2-(2-methylphenyl)-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4682073.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4682080.png)
![1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682084.png)
![N-isopropyl-2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4682092.png)
![4-[2-(2-quinolinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B4682099.png)
![2-chloro-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4682107.png)
![N-(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4682108.png)
![{5-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4682109.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4682111.png)